molecular formula C12H26N2O B14251676 2-amino-N-decyl-acetamide CAS No. 228857-65-6

2-amino-N-decyl-acetamide

Cat. No.: B14251676
CAS No.: 228857-65-6
M. Wt: 214.35 g/mol
InChI Key: OJAVJENYLIGUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-decyl-acetamide is an organic compound with the molecular formula C12H26N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a decyl group, and an amino group is attached to the second carbon of the acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-decyl-acetamide can be achieved through several methods. One common approach involves the reaction of decylamine with chloroacetamide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of decylamine attacks the carbonyl carbon of chloroacetamide, resulting in the formation of this compound.

Another method involves the cyanoacetylation of decylamine, followed by hydrolysis and reduction steps to yield the desired compound. This method is advantageous due to its high yield and relatively mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-decyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted acetamides .

Scientific Research Applications

2-amino-N-decyl-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-decyl-acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methyl-acetamide
  • 2-amino-N-ethyl-acetamide
  • 2-amino-N-propyl-acetamide

Uniqueness

Compared to its analogs, 2-amino-N-decyl-acetamide has a longer alkyl chain, which can influence its solubility, hydrophobicity, and biological activity. This unique structural feature makes it particularly suitable for applications requiring enhanced membrane permeability and interaction with hydrophobic environments .

Properties

CAS No.

228857-65-6

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

2-amino-N-decylacetamide

InChI

InChI=1S/C12H26N2O/c1-2-3-4-5-6-7-8-9-10-14-12(15)11-13/h2-11,13H2,1H3,(H,14,15)

InChI Key

OJAVJENYLIGUPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.